4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1022836-56-1
VCID: VC21400121
InChI: InChI=1S/C12H10FNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H
SMILES: C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C12H10FNO3S
Molecular Weight: 267.28g/mol

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

CAS No.: 1022836-56-1

Cat. No.: VC21400121

Molecular Formula: C12H10FNO3S

Molecular Weight: 267.28g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide - 1022836-56-1

Specification

CAS No. 1022836-56-1
Molecular Formula C12H10FNO3S
Molecular Weight 267.28g/mol
IUPAC Name 4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H10FNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H
Standard InChI Key ZSDXLBSWQIWWDS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F
Canonical SMILES C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F

Introduction

Structural Characteristics and Chemical Reactivity

Functional Group Analysis

The structure of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide contains several key functional groups that contribute to its chemical reactivity and potential biological interactions:

  • The fluorine atom at the para position of one benzene ring enhances stability and can modify the electron distribution

  • The sulfonamide linkage (-SO₂NH-) provides hydrogen bonding capabilities

  • The hydroxyl group on the second aromatic ring can participate in hydrogen bonding and potential conjugation reactions

These functional groups allow the compound to interact with various biological targets, particularly proteins and enzymes that recognize these structural motifs.

Structural Comparisons

When compared to similar compounds, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide demonstrates unique characteristics. For instance, the structurally related 4-amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide (CAS: 75762-45-7) contains an amino group in place of the fluorine atom . This substitution significantly alters the electronic properties and potential biological interactions.

CompoundMolecular FormulaKey Functional GroupsCAS Number
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamideC₁₂H₁₀FNO₃SF, -SO₂NH-, -OH1022836-56-1
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamideC₁₂H₁₂N₂O₃S-NH₂, -SO₂NH-, -OH75762-45-7
4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamideC₁₁H₁₆FNO₂SF, -SO₂NH-, -CH₃349085-99-0

Synthesis Methods and Chemical Preparation

General Synthetic Approaches

While the search results don't provide specific synthetic routes for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, sulfonamides of this type are typically synthesized through the reaction of a sulfonyl chloride with an appropriate amine. Based on established organic synthesis principles, a probable synthesis route would involve:

  • Reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxyphenylamine

  • The reaction conducted in the presence of a suitable base (e.g., triethylamine or pyridine)

  • Purification through crystallization or chromatographic techniques

Reaction Conditions and Considerations

The synthesis of sulfonamides requires careful control of reaction conditions to ensure high yield and purity. Typical reaction conditions include:

  • Temperature: Generally performed at room temperature or under controlled cooling

  • Solvent selection: Aprotic solvents such as dichloromethane or tetrahydrofuran

  • pH control: Maintained through addition of appropriate bases

  • Reaction time: Monitored to prevent side reactions and degradation

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

When comparing 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide with related compounds, several important distinctions emerge:

Property4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide
Electronic PropertiesElectron-withdrawing F atomElectron-donating NH₂ groupElectron-withdrawing F atom
Hydrogen BondingDonor (NH, OH) and acceptor (F, SO₂)Donor (NH₂, NH, OH) and acceptor (SO₂)Donor (NH) and acceptor (F, SO₂)
LipophilicityModerateLower due to polar NH₂Higher due to alkyl chain
Potential TargetsEnzymes requiring H-bond interactionsTargets with H-bond donor pocketsMore lipophilic binding sites

Chemical Reactivity Differences

The reactivity of these compounds varies based on their structural differences:

  • The fluorine-substituted compounds typically show enhanced stability against metabolic degradation compared to amino derivatives

  • The hydroxyphenyl-containing compounds offer additional sites for potential conjugation or derivatization

  • The relative acidity of the NH proton in the sulfonamide group may vary based on the electronic effects of the adjacent substituents

Current Research Trends and Future Directions

Emerging Applications

Current research interest in fluorinated sulfonamides like 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide focuses on:

  • Development of selective enzyme inhibitors

  • Creation of novel pharmaceutical leads for unmet medical needs

  • Exploration of new synthetic methodologies for functionalized sulfonamides

  • Investigation of structure-activity relationships to design more potent derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator